Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Description
Structural and Functional Group Analysis within the Butyrate (B1204436) Ester Class
Butyrate esters are characterized by a four-carbon carboxylic acid backbone esterified with an alcohol. The parent compound, butyric acid, is a short-chain saturated fatty acid with the formula CH₃CH₂CH₂-COOH. turito.com Esters derived from it, such as ethyl butyrate (CH₃CH₂CH₂COOCH₂CH₃), are noted for their applications as flavoring and fragrance agents. turito.comwikipedia.org
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate represents a significantly more complex structure. Its systematic name reveals a precise arrangement of functional groups that dictate its chemical behavior.
Table 1: Physicochemical Properties of this compound A summary of key physical and chemical data for the title compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol echemi.com |
| Boiling Point | 340.1°C at 760 mmHg echemi.com |
| Flash Point | 147.7°C echemi.com |
| Refractive Index | 1.5 echemi.com |
A detailed analysis of its structure highlights several key features:
Ethyl Ester Group (-COOCH₂CH₃): This functional group is a primary characteristic of the molecule, influencing its solubility and serving as a potential site for hydrolysis or transesterification reactions.
Carbonyl (Oxo) Group (-C=O): The presence of a ketone at the C-4 position introduces a reactive site for nucleophilic addition and reduction reactions.
Phenyl Group (-C₆H₅): Attached to the C-4 carbonyl, this aromatic ring provides steric bulk and influences the electronic properties of the ketone, making it an aroyl group.
Gem-Dimethyl Group (-C(CH₃)₂): The substitution of two methyl groups at the alpha-carbon (C-2) is a critical feature, creating a quaternary carbon center.
Table 2: Functional Group Analysis of this compound An overview of the principal functional groups, their location, and synthetic relevance.
| Functional Group | Location | Chemical Significance |
| Ethyl Ester | Terminus | Site for hydrolysis; influences solubility and polarity. |
| Ketone (Oxo) | C-4 Position | Reactive center for nucleophilic additions and reductions. |
| Phenyl Ring | Attached to C-4 | Provides steric influence and electronic effects on the ketone. |
| Quaternary Carbon | C-2 Position | Creates significant steric hindrance and a fixed stereocenter. |
Significance of Alpha,Alpha-Disubstituted Butyrates in Synthetic Chemistry
The presence of a disubstituted alpha-carbon, particularly a quaternary center, is of considerable importance in organic synthesis. The construction of such sterically congested centers is a well-recognized challenge. Molecules containing this motif, such as α,α-disubstituted amino acids, are known to impose significant conformational constraints on peptides. nih.gov This ability to control molecular geometry is highly valuable in the design of peptidomimetics and other bioactive molecules.
In the context of this compound, the gem-dimethyl group at the alpha-position sterically hinders reactions that might typically occur at this site in simpler esters, such as enolate formation. This steric shielding directs reactivity towards other parts of the molecule, primarily the C-4 ketone. Furthermore, the synthesis of such α,α-disubstituted compounds often requires specialized methods to overcome the steric hindrance associated with introducing the second substituent. nih.gov The successful synthesis of this butyrate derivative provides a building block that already contains this challenging structural feature, making it a potentially valuable intermediate for constructing more complex molecular architectures.
Research Trajectories and Unexplored Aspects of this compound
While direct research on this compound is not extensively documented, its structure suggests several logical research trajectories based on studies of similar compounds. Structurally related molecules have found significant use as intermediates in pharmaceutical synthesis.
For instance, Ethyl 2-oxo-4-phenylbutyrate, which lacks the α,α-dimethyl substitution, is a key precursor for angiotensin-converting enzyme (ACE) inhibitors like lisinopril (B193118) and benazepril. guidechem.comchemicalbook.comgoogle.com It is used to synthesize ethyl (R)-2-hydroxy-4-phenylbutyrate through microbial or catalytic reduction, a crucial chiral intermediate. chemicalbook.comnih.gov This suggests a primary research avenue for this compound would be to investigate the stereoselective reduction of its C-4 ketone to produce novel chiral alcohol derivatives. These products could serve as building blocks for new, sterically hindered pharmaceutical analogues.
Another related compound, Ethyl 2,4-dioxo-4-phenylbutyrate, is a versatile intermediate for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters through enantioselective hydrogenation. researchgate.net This precedent reinforces the potential of using the ketone in the title compound as a handle for asymmetric synthesis.
Unexplored Aspects:
Asymmetric Reduction: A systematic study of the asymmetric reduction of the C-4 ketone using various catalysts (e.g., enzymatic, organometallic) could yield valuable chiral synthons.
Heterocycle Synthesis: The 1,3-relationship between the ester and ketone carbonyls (masked by the C-2 substitution) suggests potential for intramolecular reactions or for its use as a precursor in the synthesis of heterocyclic compounds.
Biological Activity Screening: Given that related structures are precursors to bioactive molecules, screening this compound and its derivatives for various biological activities could be a fruitful area of investigation.
Table 3: Comparison of this compound with Related Synthetic Intermediates A structural and functional comparison highlighting potential research directions.
| Compound | Key Structural Difference from Title Compound | Known Applications/Research Area |
| Ethyl 2-oxo-4-phenylbutyrate | Lacks α,α-dimethyl substitution; has α-keto group. | Precursor for ACE inhibitors (e.g., enalapril). acs.org Subject of asymmetric reduction studies. researchgate.net |
| Ethyl 2,4-dioxo-4-phenylbutyrate | Lacks α,α-dimethyl substitution; has a 1,3-dicarbonyl system. | Intermediate for enantiomerically pure α-hydroxy and α-amino esters. researchgate.net |
Outline of Research Objectives and Contributions
Based on the analysis of its structure and comparison with related compounds, a research program focused on this compound would logically pursue the following objectives.
Research Objectives:
Optimization of Synthesis: To develop efficient and scalable synthetic routes to this compound.
Exploration of Ketone Reactivity: To systematically investigate the reduction of the C-4 ketone, with a strong emphasis on achieving high stereoselectivity through catalytic asymmetric methods.
Derivatization and Application: To convert the resulting chiral alcohol into a library of new compounds and explore their utility as building blocks for complex molecules or as potential bioactive agents.
Investigation of Alternative Pathways: To explore other potential reactions, such as those involving the ester functionality or the aromatic ring, to expand its synthetic utility.
Potential Contributions: The study of this compound would contribute a new, highly functionalized building block to the field of organic synthesis. The successful development of stereoselective transformations would provide access to novel chiral molecules containing a sterically demanding quaternary center. This research could ultimately enable the synthesis of new pharmaceutical candidates or other complex target molecules that are otherwise difficult to access.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKAOVDOXZXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645541 | |
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594815-53-9 | |
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2,2 Dimethyl 4 Oxo 4 Phenylbutyrate
Classical Chemical Synthesis Approaches
Classical synthesis provides a foundational framework for constructing the target molecule, primarily through multi-step sequences that allow for the controlled introduction of the key 2,2-dimethyl and phenacyl functionalities.
Multi-step Synthesis Strategies
Multi-step strategies are essential for assembling the target compound from simpler, readily available starting materials. A key challenge in the synthesis is the creation of the quaternary α-carbon. A logical and common approach to this is the exhaustive alkylation of an active methylene (B1212753) group present in a suitable precursor.
A plausible precursor for this strategy is ethyl 4-oxo-4-phenylbutanoate. This substrate contains the required phenacyl group and ethyl ester, separated by a three-carbon chain. The two hydrogens on the C-2 carbon (alpha to the ester) can be sequentially replaced by methyl groups via dialkylation.
The general process would involve:
Enolate Formation: The precursor, ethyl 4-oxo-4-phenylbutanoate, is treated with a strong, non-nucleophilic base to deprotonate the α-carbon, forming a nucleophilic enolate ion.
First Alkylation: The enolate is reacted with a methylating agent, such as methyl iodide, in an SN2 reaction to introduce the first methyl group, yielding ethyl 2-methyl-4-oxo-4-phenylbutyrate.
Second Alkylation: The mono-methylated product is subjected to a second round of deprotonation with a strong base, followed by alkylation with a methylating agent to install the second methyl group, thus forming the target quaternary carbon and yielding ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate.
The success of this dialkylation is contingent on the choice of base and reaction conditions to drive the reaction to completion and minimize side reactions.
| Step | Reactants | Reagents | Product | Purpose |
| 1 | Ethyl 4-oxo-4-phenylbutanoate | 1. Strong Base (e.g., LDA) 2. Methyl Iodide | Ethyl 2-methyl-4-oxo-4-phenylbutyrate | Mono-methylation of the α-carbon |
| 2 | Ethyl 2-methyl-4-oxo-4-phenylbutyrate | 1. Strong Base (e.g., LDA) 2. Methyl Iodide | This compound | Second methylation to form the quaternary center |
This table represents a plausible reaction scheme based on standard organic chemistry principles for the dialkylation of keto-esters. Specific yields and conditions for this exact sequence are not widely reported.
Grignard-Mediated Reaction Pathways
While Grignard reagents are fundamental for C-C bond formation, a direct and efficient Grignard-mediated pathway to construct the specific 2,2-dimethyl-4-oxo-4-phenylbutyrate structure is not prominently described in chemical literature. Grignard reactions with α,β-unsaturated esters followed by alkylation could theoretically be envisioned, but controlling the multiple reactive sites presents significant synthetic challenges.
Condensation and Subsequent Functionalization Routes
Condensation reactions, such as the Claisen condensation, are pivotal for creating β-keto esters. For the synthesis of a γ-keto ester like the target molecule, a multi-step route beginning with a condensation could be devised. For instance, a condensation to form a precursor like ethyl benzoylacetate, followed by a Michael addition and subsequent methylation steps, represents a theoretical pathway. guidechem.comut.ac.ir However, a direct condensation route to this compound is not a standard or documented method.
Hydrogenation-Based Transformations
Hydrogenation is primarily a reduction technique used to saturate double or triple bonds or reduce certain functional groups. While it could be a step in a longer synthetic sequence to prepare a necessary saturated backbone from an unsaturated precursor, it is not a direct method for constructing the core carbon skeleton or introducing the methyl groups of this compound. For example, a precursor synthesized with a carbon-carbon double bond could be hydrogenated before subsequent alkylation steps.
Exploration of Novel Chemical Transformations
Modern synthetic chemistry often seeks more efficient routes through novel transformations that can build molecular complexity in fewer steps.
Domino Acylative Cyclization Reactions
Domino, or cascade, reactions offer an elegant approach to synthesis by combining multiple bond-forming events in a single operation. An acylative cyclization might be envisioned to form a cyclic precursor which is then opened to reveal the desired structure. However, the application of a domino acylative cyclization reaction to directly synthesize the acyclic structure of this compound is not a reported strategy. Such reactions are more typically employed in the formation of heterocyclic or carbocyclic ring systems.
Catalytic Synthesis of this compound and its Precursors
Homogeneous Catalysis in Targeted Synthesis
Transition Metal Catalysis for Carbon-Carbon Bond Formation
The formation of Ethyl 2-oxo-4-phenylbutyrate, a closely related analog, is often achieved through methods involving organometallic reagents, where transition metals can play a crucial role. A prominent route involves the use of a Grignard reagent, which is prepared by reacting an alkyl or aryl halide with magnesium. guidechem.comgoogle.com In an improved iteration of this synthesis, the Grignard reagent is not reacted directly with a diester, a method known to produce significant by-products. guidechem.comgoogle.com Instead, a more selective reaction is facilitated by the use of a copper salt, a classic example of transition metal-mediated cross-coupling.
A patented method describes the reaction of ethyl oxalyl monochloride with a copper salt, such as copper(I) cyanide (CuCN), to form a copper acyl chloride salt compound. google.com This intermediate then reacts with the pre-formed Grignard reagent (derived from β-halogeno-ethylbenzene and magnesium) to yield the final product with high selectivity and purity. google.com This approach mitigates the formation of common by-products like 1,6-diphenylhexane-1,6-dione, leading to purities exceeding 97%. google.com Transition metal catalysis has also been explored for intramolecular cycloadditions to form complex ring systems, demonstrating the power of metals like nickel to facilitate [4+2] cycloadditions under mild conditions where thermal methods fail. williams.edu
Table 1: Comparison of Synthetic Routes for Ethyl 2-oxo-4-phenylbutyrate
| Method | Key Reagents | Catalyst/Mediator | Reported Yield | Key Advantages |
|---|---|---|---|---|
| Direct Grignard Reaction | 2-Bromoethylbenzene, Magnesium, Diethyl oxalate | None (Stoichiometric Mg) | Lower, with by-products | Simpler initial setup |
| Copper-Mediated Grignard | β-Halogeno-ethylbenzene, Magnesium, Ethyl oxalyl chloride | Copper(I) Cyanide (CuCN) | 85.7% | High purity (>97%), reduced by-products google.com |
Organocatalytic Pathways
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents a sustainable and powerful branch of synthetic chemistry. While specific organocatalytic routes for this compound are not extensively detailed in the provided literature, the principles of organocatalysis are widely applied to the synthesis of related structures. For instance, biodegradable and eco-friendly organocatalysts like glutamic acid have been successfully employed in multicomponent reactions to synthesize complex heterocyclic molecules. nih.gov These reactions proceed under mild conditions and demonstrate the potential for developing greener synthetic pathways for a wide range of chemical compounds, including keto-esters and butyrate (B1204436) derivatives. nih.gov The application of such catalysts could offer novel, environmentally benign pathways for the asymmetric synthesis of chiral butyrate structures.
Heterogeneous Catalysis for Efficient Production
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages in terms of catalyst separation, recovery, and recycling, making it highly suitable for industrial-scale production.
Supported Metal Catalysts for Specific Transformations
Supported metal catalysts are a cornerstone of heterogeneous catalysis. These systems involve dispersing active metal nanoparticles on a high-surface-area support material. This approach has been effectively applied to the asymmetric hydrogenation of Ethyl 2-oxo-4-phenylbutyrate to produce Ethyl (R)-2-hydroxy-4-phenylbutyrate, a valuable chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors. lookchem.comresearchgate.net
Researchers have developed catalysts consisting of platinum (Pt) nanoparticles supported on mesoporous carbon-silica (MCS) composites. researchgate.net Bimetallic catalysts, such as Platinum-Iridium (Pt-Ir) supported on gamma-alumina (γ-Al2O3), have also been prepared and tested for this specific transformation. researchgate.net These solid-supported catalysts facilitate enantioselective reactions, demonstrating their utility in creating chiral molecules from prochiral precursors. researchgate.netsigmaaldrich.com
Surface Chemistry and Catalyst Design
Table 2: Heterogeneous Catalysts for Hydrogenation of Ethyl 2-oxo-4-phenylbutyrate
| Catalyst | Support Material | Transformation | Significance |
|---|---|---|---|
| Pt | Mesoporous Carbon-Silica (MCS) | Asymmetric Hydrogenation | High surface area and tunable porosity enhance catalytic performance researchgate.net |
| Pt-Ir | γ-Alumina (γ-Al2O3) | Asymmetric Hydrogenation | Bimetallic system for chiral induction researchgate.net |
| Pt | Alumina (Al2O3) | Enantioselective Hydrogenation | Heterogeneous system used with cinchona chiral modifiers sigmaaldrich.com |
Biocatalytic and Chemoenzymatic Routes to Butyrate Derivatives
Biocatalysis leverages the high selectivity and efficiency of enzymes or whole microbial cells to perform chemical transformations. These methods are often conducted in aqueous media under mild temperature and pH conditions, offering a green alternative to traditional chemical synthesis.
Enzymatic Reaction Design for Analogous Structures
The synthesis of butyrate derivatives and related structures has been successfully achieved using biocatalytic and chemoenzymatic strategies. A key application is the enantioselective reduction of keto-esters. Numerous microorganisms have been screened for the reduction of Ethyl 2-oxo-4-phenylbutyrate. researchgate.net Notably, Candida krusei SW2026 has been identified as a highly effective biocatalyst, producing Ethyl (R)-2-hydroxy-4-phenylbutyrate with 99.7% enantiomeric excess (ee) and a 95.1% yield. researchgate.net Other microorganisms, including Saccharomyces cerevisiae and Candida boidinii, have also been used to produce either the (R) or (S) enantiomer of the corresponding hydroxy-ester with high selectivity. researchgate.net
Beyond simple reductions, tandem enzymatic reactions have been designed to build more complex molecules. A biocatalytic route for synthesizing chiral 2-hydroxy-4-butyrolactone derivatives has been developed using a two-step, one-pot process involving stereoselective aldolases and ketoreductases. nih.govacs.org This strategy allows for the creation of diverse, structurally complex butyrate-related compounds from simple achiral starting materials with high conversion and stereoselectivity. nih.gov Furthermore, metabolic engineering has been used to construct pathways for butyrate synthesis in host organisms like E. coli. nih.gov By introducing genes from organisms such as Clostridium acetobutylicum, a semiheterologous pathway can be created, converting acetyl-CoA into butyrate through a series of enzymatic steps catalyzed by thiolases, dehydrogenases, dehydratases, and reductases. nih.gov
Table 3: Biocatalysts for Transformations of Butyrate Analogs
| Biocatalyst (Microorganism) | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 99.7% |
| Candida boidinii CIOC21 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 99% |
| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (S)-2-hydroxy-4-phenylbutyrate | >92% |
| Pichia angusta | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 81% |
No Information Available for the Biocatalytic Synthesis of this compound
Following a comprehensive search for scientific literature, no specific information was found regarding the synthetic methodologies for the chemical compound This compound as outlined in the requested article structure.
The search results consistently refer to related but structurally distinct compounds, primarily Ethyl 2-oxo-4-phenylbutyrate , Ethyl 2,4-dioxo-4-phenylbutyrate , and their reduction product, Ethyl (R)-2-hydroxy-4-phenylbutyrate . The enzymatic and whole-cell biotransformation methods detailed in the available literature, including carbonyl reductase-mediated transformations, diketoreductase-catalyzed processes, and lipase-assisted reactions, all pertain to these other compounds.
The key structural difference—the presence of a gem-dimethyl group at the C2 position in the target molecule, "this compound"—is significant. This feature would create substantial steric hindrance compared to the compounds found in the literature, fundamentally altering its interaction with enzyme active sites. Therefore, the synthetic methodologies described for compounds lacking this feature cannot be accurately or appropriately applied to this compound.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified chemical compound based on the available information.
Mechanistic Investigations and Reaction Pathways of Ethyl 2,2 Dimethyl 4 Oxo 4 Phenylbutyrate
Detailed Reaction Mechanism Elucidation for Synthetic Pathways
The primary synthetic route to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is the crossed Claisen condensation of ethyl isobutyrate and benzoyl chloride. This reaction is a nucleophilic acyl substitution process that proceeds through a series of well-defined steps.
The mechanism commences with the deprotonation of the α-carbon of ethyl isobutyrate by a strong base, typically a non-nucleophilic one like triphenylmethylsodium or lithium diisopropylamide (LDA) to prevent side reactions. masterorganicchemistry.comyoutube.com This abstraction of an α-proton results in the formation of a resonance-stabilized enolate. The use of a strong base is critical because ethyl isobutyrate possesses only one α-hydrogen, and the subsequent β-keto ester product lacks the acidity to be deprotonated by a weaker base like an alkoxide, which would otherwise drive the reaction equilibrium forward. doubtnut.com
The generated enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This nucleophilic addition leads to the formation of a tetrahedral intermediate. Unlike a standard Claisen condensation between two esters, where an alkoxide is the leaving group, here the chloride ion is expelled. The departure of the highly stable chloride leaving group from the tetrahedral intermediate is a rapid and thermodynamically favorable process, which regenerates the carbonyl group and yields the final product, this compound. masterorganicchemistry.com
Enolate Formation: A strong base removes the α-proton from ethyl isobutyrate to form a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzoyl chloride.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl group is reformed, yielding the β-keto ester.
Intermediate Characterization and Kinetic Studies
The direct experimental characterization of the transient intermediates in the Claisen condensation of ethyl isobutyrate and benzoyl chloride is challenging due to their short lifetimes. However, their existence is inferred from mechanistic studies of related reactions and spectroscopic analysis of the reaction progress. The primary intermediate, the enolate of ethyl isobutyrate, can be prepared and characterized spectroscopically under controlled conditions, such as at low temperatures in the presence of a strong, non-nucleophilic base. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide evidence for its formation. For instance, the disappearance of the α-proton signal and a shift in the carbonyl stretching frequency in the IR spectrum would indicate enolate formation. researchgate.netchemicalbook.comchemicalbook.compearson.compearson.com
Table 1: Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| Base Strength | Increases | A stronger base leads to a higher concentration of the enolate nucleophile. |
| Reactant Concentration | Increases | Higher concentrations of the enolate and benzoyl chloride increase the frequency of collisions. |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. longdom.org |
| Solvent | Varies | The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state. |
The activation energy for this reaction is influenced by the stability of the reactants and the transition state. The use of a highly reactive electrophile like benzoyl chloride generally leads to a lower activation energy compared to less reactive esters. longdom.org
Stereochemical Control and Diastereoselectivity in Methylated Butyrates
This compound is an achiral molecule, and therefore, its synthesis does not involve stereochemical control in terms of creating chiral centers within the final product. The presence of two methyl groups on the α-carbon precludes the formation of a stereocenter at this position.
However, the principles of stereochemical control are highly relevant in the synthesis of related chiral methylated butyrates and β-keto esters. researchgate.netmdpi.combeilstein-journals.orgacs.orgbeilstein-journals.org When the α-carbon of the ester is monosubstituted, the potential for creating a new stereocenter exists. In such cases, the diastereoselectivity of the Claisen condensation can be influenced by several factors:
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester can direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
Chiral Bases: The use of chiral lithium amide bases can lead to the enantioselective deprotonation of the ester, forming a chiral enolate which can then react with the electrophile.
Substrate Control: The existing stereocenters in the ester or the electrophile can influence the stereochemical outcome of the reaction.
For example, in the synthesis of α-alkyl-β-keto esters, the diastereoselectivity of the alkylation of the corresponding enolate is a critical factor. acs.org The stereochemical outcome is often dictated by the geometry of the enolate (E or Z) and the steric hindrance of the reactants.
Influence of Reaction Media on Mechanism and Selectivity
The reaction medium plays a pivotal role in the Claisen condensation, affecting both the reaction kinetics and, in relevant cases, the selectivity. The choice of solvent can influence the solubility of the reactants, the aggregation state of the base, and the stability of the intermediates and transition states.
Solvent Effects and Reaction Kinetics
The kinetics of the crossed Claisen condensation between ethyl isobutyrate and benzoyl chloride are significantly influenced by the solvent. Aprotic solvents are generally preferred for this reaction to avoid protonation of the highly basic enolate intermediate.
Table 2: Effect of Solvent Polarity on Reaction Kinetics
| Solvent Type | Examples | Effect on Reaction | Mechanism |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl ether | Favorable | These solvents can solvate the metal cation of the base, leading to a more reactive, "naked" enolate. This enhances the rate of nucleophilic attack. |
| Nonpolar Aprotic | Toluene, Hexane | Less Favorable | In nonpolar solvents, the base and the enolate tend to form aggregates, which can reduce their reactivity. |
| Protic Solvents | Ethanol, Water | Unsuitable | Protic solvents will protonate the enolate intermediate, quenching the reaction. |
The choice of solvent can also impact the selectivity of the reaction. In cases where side reactions, such as the self-condensation of the enolizable ester, are possible, the solvent can influence the relative rates of the desired and undesired pathways. mdpi.comchemrxiv.org For the synthesis of this compound, where benzoyl chloride is highly reactive, the crossed condensation is generally favored over the self-condensation of ethyl isobutyrate, especially when the enolate is formed prior to the addition of the acyl chloride. masterorganicchemistry.comyoutube.com
Application of Thermosensitive Ionic Liquids in Biphasic Systems
Thermosensitive ionic liquids (ILs) are a class of smart materials that exhibit a temperature-dependent phase behavior, often being miscible with another solvent at one temperature and immiscible at another. This property makes them attractive for use in biphasic catalytic systems, allowing for homogeneous catalysis at the reaction temperature and easy separation of the catalyst and product by changing the temperature. mdpi.com
In the context of ester acylation, a biphasic system employing a thermosensitive ionic liquid could offer significant advantages. The reaction could be carried out in a homogeneous phase at an elevated temperature, ensuring high reaction rates and good mass transfer. Upon completion, the reaction mixture could be cooled, leading to the formation of two distinct phases. The product, this compound, would reside in the organic phase, while the ionic liquid containing the catalyst could be easily separated and recycled. mdpi.comabertay.ac.ukdntb.gov.ua
While the specific application of thermosensitive ionic liquids to the synthesis of this compound has not been extensively reported, the principles of biphasic catalysis with these smart solvents are well-established for various organic transformations, including esterifications and other C-C bond-forming reactions. chemicalbook.comresearchgate.net The development of such a system for this particular synthesis would represent a significant advancement in terms of process efficiency and sustainability.
Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2,2 Dimethyl 4 Oxo 4 Phenylbutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental NMR data for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate could be found. Therefore, a detailed analysis for the following subsections cannot be provided.
Specific chemical shifts, coupling constants, and multiplicity data for the protons in this compound are not available in published literature.
The characteristic chemical shifts for the carbon atoms, including the quaternary, methylene (B1212753), methyl, and carbonyl carbons of this compound, have not been reported.
Correlational data from 2D NMR experiments, which would be essential for unambiguous structural assignment, are not available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Detailed mass spectrometry data, including molecular ion identification and fragmentation patterns for this compound, is not present in the searched scientific resources.
While GC-MS is a standard technique for such analysis, no studies reporting the GC-MS data for this specific compound could be located.
No ESI-MS data, which would be useful for determining the compound's behavior in solution and confirming its molecular weight, has been published.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The functional groups within this compound give rise to characteristic absorption and scattering bands in their respective spectra.
Key functional groups include the ester, the ketone, the aromatic phenyl ring, and aliphatic C-H bonds. The analysis of a structurally related compound, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, using FT-IR and FT-Raman spectroscopy alongside Density Functional Theory (DFT) calculations, provides a framework for predicting the vibrational signatures of the title compound. researchgate.net
The primary vibrational modes for this compound are expected in the following regions:
C=O Stretching: Two distinct carbonyl groups (ketone and ester) will exhibit strong, characteristic stretching vibrations. The benzoyl ketone C=O stretch is typically observed around 1685 cm⁻¹, while the ester C=O stretch appears at a higher wavenumber, generally in the 1735-1750 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the ethyl and dimethyl groups will appear in the 3000-2850 cm⁻¹ range.
C-O Stretching: The ester group will show C-O stretching vibrations, typically as strong bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretching: The phenyl ring will display characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.
A comprehensive assignment of these bands, supported by theoretical calculations, allows for a detailed understanding of the molecule's vibrational landscape and confirmation of its chemical structure.
Table 1: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Phenyl Ring | C-H Stretch | 3100-3000 | Medium | Strong |
| Ethyl/Dimethyl | C-H Stretch | 3000-2850 | Strong | Strong |
| Ester | C=O Stretch | 1750-1735 | Strong | Medium |
| Ketone | C=O Stretch | ~1685 | Strong | Medium |
| Phenyl Ring | C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| Ester | C-O Stretch | 1300-1000 | Strong | Weak |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of chemical compounds and separating isomers.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.
A typical RP-HPLC method for a related compound, Ethyl 4-oxo-4-phenylbutyrate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This methodology is scalable and can be adapted for both analytical purity checks and preparative separation to isolate impurities. sielc.comsielc.com
For this compound, a similar system would be effective. The increased lipophilicity due to the two methyl groups would likely result in a longer retention time compared to its non-methylated analog under identical conditions. Method optimization would involve adjusting the gradient or isocratic ratio of acetonitrile to water to achieve adequate resolution and a reasonable run time.
Table 2: Exemplar RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm) researchgate.net |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
The target compound, this compound, is achiral because the carbon atom at the 2-position is bonded to two identical methyl groups, meaning it is not a stereocenter. Therefore, chiral HPLC is not applicable for the analysis of this specific molecule.
However, chiral HPLC is a critical technique for assessing the enantiomeric purity of related chiral derivatives, particularly α-keto esters that possess a stereocenter. nih.govrsc.org For instance, the bioreduction of a similar compound, ethyl 2-oxo-4-phenylbutyrate, is known to produce the chiral product ethyl (R)-2-hydroxy-4-phenylbutanoate. sigmaaldrich.comnih.gov The enantiomeric excess (ee) of such products is determined using HPLC with a chiral stationary phase (CSP). nih.govrsc.org Polysaccharide-based CSPs are widely employed for this purpose, allowing for the direct separation of enantiomers. mdpi.com The development of a chiral HPLC method is crucial for controlling the stereochemical outcome of asymmetric syntheses or resolutions involving derivatives of this compound class. nih.govrsc.org
Advanced X-ray Diffraction (XRD) for Crystalline Structure Determination
For a successful XRD analysis, the compound must first be grown as a high-quality single crystal. This crystal is then mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.
Recent advancements have also enabled the determination of crystal structures from polycrystalline powders using powder X-ray diffraction (PXRD) data, a technique particularly useful when single crystals are difficult to obtain. mdpi.com The analysis of a related enaminone, ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, revealed a planar molecular conformation reinforced by intramolecular hydrogen bonds, demonstrating the detailed structural insights that XRD can provide. scispace.com Such an analysis for this compound would precisely define bond lengths, bond angles, and intermolecular interactions, providing unequivocal structural proof and information on its solid-state packing.
Theoretical and Computational Studies on Ethyl 2,2 Dimethyl 4 Oxo 4 Phenylbutyrate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. Such calculations could predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.
General findings from DFT studies on related β-keto esters often focus on calculating reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, help in predicting the sites most susceptible to nucleophilic or electrophilic attack. For instance, a study on a series of β-keto esters used DFT to assess their reactivity profiles, although it did not include the specific compound .
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Typically, in similar ketones and esters, the HOMO is localized on the phenyl ring and the oxygen atoms of the carbonyl groups, while the LUMO is often centered on the carbonyl carbons.
Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis:
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -6.5 | Phenyl ring, carbonyl oxygen atoms |
| LUMO | -1.2 | Carbonyl carbon atoms |
| HOMO-LUMO Gap | 5.3 | N/A |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational landscape of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations could be used to explore its various conformations by simulating its movement at a given temperature. This would reveal the most populated conformations and the energy barriers between them. Furthermore, if studying the compound's interaction with a solvent, MD can elucidate how solvent molecules arrange themselves around the solute and the nature of these intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Predicted IR spectra would show characteristic vibrational frequencies for the functional groups present in this compound, such as the C=O stretching of the ketone and ester groups, and the aromatic C-H stretching of the phenyl group. Similarly, computational NMR predictions would provide chemical shifts for the different hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental NMR data.
An example of a data table that could be generated is as follows:
| Functional Group | Predicted IR Frequency (cm⁻¹) |
| Ketone C=O | 1685 |
| Ester C=O | 1735 |
| Aromatic C-H | 3050-3100 |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
In Silico Reaction Mechanism Studies and Transition State Identification
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a compound like this compound, one could study various reactions it might undergo, such as enolate formation or reduction of the ketone.
These in silico studies would involve mapping the potential energy surface of the reaction to locate the lowest energy path from reactants to products. This path would include any intermediates and transition states. The calculated activation energy would provide an estimate of the reaction rate.
Computational Approaches to Catalysis and Enzyme-Substrate Interactions
If this compound were a substrate for an enzyme, computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) could be used to study its interaction with the enzyme's active site.
Molecular docking would predict the preferred binding orientation of the substrate within the enzyme, while QM/MM calculations could model the enzymatic reaction itself. These studies are instrumental in understanding the principles of biocatalysis and in the design of new inhibitors or improved enzymes. Research on related phenylbutyrate derivatives has utilized molecular docking to investigate their potential as anticancer agents by studying their binding to specific protein targets.
Applications and Future Directions of Ethyl 2,2 Dimethyl 4 Oxo 4 Phenylbutyrate in Advanced Organic Synthesis
Strategic Role as a Building Block in Complex Molecule Synthesis
The bifunctional nature of γ-keto esters like Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, possessing both a ketone and an ester, allows for a wide range of chemical transformations. This versatility positions them as key starting materials or intermediates in the construction of more elaborate molecular architectures.
Precursor for Pharmaceutical Intermediates and Analogues
One of the most significant applications for structurally similar γ-keto esters is in the synthesis of pharmaceutical intermediates. The analogue, Ethyl 2-oxo-4-phenylbutyrate, is a well-established precursor for producing chiral α-hydroxy esters, which are crucial building blocks for Angiotensin-Converting Enzyme (ACE) inhibitors used to treat hypertension. chemicalbook.comsigmaaldrich.cn The key transformation is the asymmetric reduction of the keto group to a hydroxyl group.
For instance, the microbial or catalytic reduction of Ethyl 2-oxo-4-phenylbutyrate yields Ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.gov This chiral alcohol is a vital intermediate for synthesizing various anti-hypertension drugs. nih.gov This established pathway highlights the potential of this compound to serve as a precursor for novel pharmaceutical analogues, where the gem-dimethyl group could impart unique pharmacological properties.
| Precursor Compound | Transformation | Resulting Intermediate | Therapeutic Class of Final Product | Reference |
|---|---|---|---|---|
| Ethyl 2-oxo-4-phenylbutyrate | Asymmetric Bioreduction | Ethyl (R)-2-hydroxy-4-phenylbutanoate | ACE Inhibitors | sigmaaldrich.cnnih.gov |
Synthesis of Novel Heterocyclic Compounds
The 1,4-dicarbonyl structure inherent to γ-keto esters is an ideal template for synthesizing five-membered heterocyclic rings through condensation reactions. The Paal-Knorr synthesis is a classical and powerful method for converting 1,4-diketones or their equivalents into furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.com
In this reaction, the γ-keto ester can react with:
An acid catalyst (e.g., sulfuric acid, P₂O₅) to undergo dehydration and cyclization, forming a substituted furan . wikipedia.org
A primary amine (R-NH₂) or ammonia to form a substituted pyrrole . wikipedia.orgresearchgate.net
A sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to yield a substituted thiophene . wikipedia.org
This methodology is highly versatile and can be facilitated by microwave assistance to reduce reaction times and improve yields. researchgate.netorganic-chemistry.org The ability to readily construct these common heterocyclic cores makes this compound a valuable building block for developing new materials, agrochemicals, and medicinal compounds. organic-chemistry.org
| Reactant | Resulting Heterocycle | General Conditions | Reference |
|---|---|---|---|
| Acid Catalyst (H⁺) | Furan | Dehydration | wikipedia.org |
| Primary Amine / Ammonia | Pyrrole | Condensation | wikipedia.orgalfa-chemistry.com |
| Sulfurizing Agent (e.g., P₄S₁₀) | Thiophene | Thionation/Cyclization | wikipedia.org |
Derivatization and Functionalization for Diversified Chemical Libraries
The dual functionality of this compound allows for selective modification at either the ketone or the ester group, enabling the creation of diverse chemical libraries for screening purposes.
Ketone Functionalization : The ketone carbonyl is susceptible to a range of transformations. As mentioned, its reduction leads to secondary alcohols, which can be chiral. nih.gov It can also undergo reactions such as Wittig olefination to form alkenes, or reductive amination to introduce nitrogen-containing functional groups.
Ester Functionalization : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation via coupling with amines. It can also undergo transesterification with other alcohols to generate different ester analogues.
These derivatization strategies allow chemists to systematically modify the compound's structure, altering properties like polarity, steric bulk, and hydrogen bonding capacity, which is a key process in drug discovery and materials science.
Development of Green Chemistry Processes Utilizing this compound
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are being actively applied to reactions involving butyrate (B1204436) esters and related keto esters, moving away from harsh reagents and conditions. nih.gov
A prominent green approach is the use of biocatalysis. Enzymes like lipases are widely used for the synthesis of esters, including ethyl butyrate, under mild, solvent-free conditions. mdpi.comresearchgate.net These enzymatic processes offer high selectivity and reduce the generation of byproducts compared to traditional acid-catalyzed esterification. researchgate.netbetterchemtech.com
Furthermore, the reduction of the keto group can be achieved using microorganisms like Saccharomyces cerevisiae or isolated reductase enzymes. sigmaaldrich.cn These bioreductions often exhibit high enantioselectivity, providing a green alternative to chiral catalysts based on heavy metals. sigmaaldrich.cn The coupling of fermentation processes to produce butyric acid with subsequent enzymatic esterification represents a promising, low-cost, and sustainable route to butyrate esters. betterchemtech.com
| Transformation | Conventional Method | Green Chemistry Alternative | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Ester Synthesis | Strong acid catalysis (e.g., H₂SO₄), high temperature | Lipase-catalyzed esterification | Mild conditions, high selectivity, reusable catalyst, less waste | mdpi.combetterchemtech.com |
| Ketone Reduction | Metal hydrides (e.g., NaBH₄) or catalytic hydrogenation with metal catalysts | Bioreduction with whole cells (yeast) or isolated reductases | High enantioselectivity, aqueous media, renewable catalysts | sigmaaldrich.cnnih.gov |
Emerging Research Directions in Butyrate Ester Chemistry
The broader field of butyrate ester chemistry is continually expanding, driven by the search for renewable chemicals and novel functional molecules. Butyric acid, the foundational component, can be efficiently produced via fermentation from biomass, making its derivatives part of a sustainable value chain. nih.govosti.gov
Emerging research directions include:
Biofuels : Butyrate esters, such as butyl butyrate, are being investigated as next-generation biofuels. betterchemtech.comnih.gov Their energy density and insolubility in water offer potential advantages over ethanol. betterchemtech.com Catalytic upgrading of fermentation-derived butyric acid to esters and subsequently to alcohols is an active area of research. nih.govnih.gov
Flavor and Fragrance : Short-chain alkyl butyrates are known for their fruity aromas and are important additives in the food and cosmetic industries. researchgate.netnih.gov Research into efficient and green synthesis methods, particularly using immobilized enzymes, continues to be a focus. nih.gov
Advanced Polymers : Butyric acid is used in the synthesis of polymers like cellulose acetate butyrate. researchgate.net The unique structures of functionalized butyrate esters could be exploited to create novel monomers for specialty polymers with tailored properties.
As a functionalized butyrate ester, this compound is well-positioned to contribute to these fields, serving as a platform molecule for the synthesis of new biofuels, fragrances, and polymeric materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen condensation or Michael addition reactions. For example, ethyl acetoacetate derivatives (e.g., ethyl 2-keto-4-phenylbutanoate) are often precursors, where catalytic hydrogenation or asymmetric reduction may introduce stereochemistry . Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical: polar aprotic solvents (e.g., THF) enhance enolate formation, while Pd/C or chiral catalysts (e.g., Ru-BINAP) improve enantioselectivity. Purity is typically monitored via GC-MS or HPLC, with yields ranging from 60–85% depending on steric hindrance from the dimethyl groups .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar esters?
- Methodological Answer :
- ¹H NMR : The dimethyl groups (2,2-dimethyl) appear as two singlets (δ ~1.2–1.4 ppm for CH₃), distinct from mono-substituted analogs. The 4-oxo group deshields adjacent protons, causing splitting in the δ 2.5–3.0 ppm range .
- IR : A strong carbonyl stretch (~1740 cm⁻¹ for ester and 1710 cm⁻¹ for ketone) confirms the dual functional groups.
- MS : Molecular ion [M+H]⁺ at m/z 262.3 (C₁₅H₁₈O₃) and fragmentation peaks (e.g., loss of ethyl group, m/z 217) distinguish it from analogs like ethyl 4-phenylbutyrate .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities like unreacted diketones or byproducts. Recrystallization in ethanol/water (7:3 v/v) enhances purity (>98%) by exploiting low solubility of the crystalline ester. TLC (Rf ~0.5 in hexane:EtOAc 4:1) validates purity .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The dimethyl groups increase steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., with amines or Grignard reagents) show reduced reaction rates compared to non-methylated analogs. For example, reaction with benzylamine under reflux yields only 40% amide product versus 75% for ethyl 4-oxo-4-phenylbutyrate. Computational modeling (DFT) confirms higher activation energy due to methyl group repulsion .
Q. What contradictions exist in reported catalytic systems for asymmetric synthesis of this compound, and how can they be resolved?
- Methodological Answer : Literature discrepancies arise in enantiomeric excess (ee) values for chiral reductions. For instance, using Ru-BINAP catalysts, ee ranges from 82–95% . Contradictions stem from solvent effects (e.g., toluene vs. methanol) and substrate purity. Resolution involves:
- Systematic screening of solvents, temperatures, and catalyst loading.
- Pre-purification of starting materials via distillation to remove trace aldehydes that poison catalysts.
- Monitoring ee via chiral HPLC (Chiralpak AD-H column) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its suitability as a synthetic intermediate?
- Methodological Answer : Accelerated stability studies (40°C, 75% RH) show decomposition (>10%) at pH <2 or >12 due to ester hydrolysis. Neutral conditions (pH 7, 25°C) preserve >90% integrity for 30 days. For reactions requiring acidic/basic conditions (e.g., saponification), in situ generation of intermediates is advised to avoid degradation .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 71–73°C vs. 68–70°C)?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Recrystallization solvents (e.g., ethanol vs. acetone) produce different crystal lattices. DSC analysis reveals two endothermic peaks (68°C and 71°C) for samples with 95% purity, while impurities (e.g., residual diketone) depress melting points. Standardization using high-purity reference materials (e.g., NIST-certified) resolves discrepancies .
Methodological Optimization
Q. What strategies improve the enantioselective synthesis of this compound for pharmaceutical applications?
- Methodological Answer :
- Catalyst Design : Use of Noyori-type catalysts (e.g., Ru-(S)-BINAP/(S)-DAIPEN) enhances ee to >98% via dynamic kinetic resolution .
- Solvent Optimization : Non-polar solvents (e.g., hexane) favor tighter transition states, improving stereocontrol.
- Additives : Molecular sieves (3Å) absorb water, preventing catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
